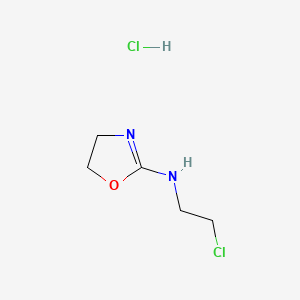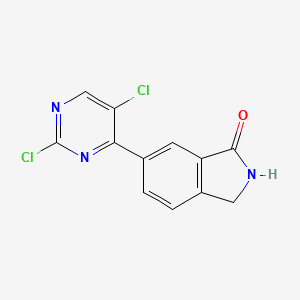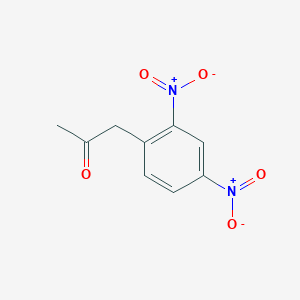
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthacene family, which is characterized by a tetracyclic ring system
Méthodes De Préparation
The synthesis of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthacene core, followed by functionalization to introduce the acetyloxy group. Common reagents used in these reactions include acetic anhydride and catalysts such as sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups. Common reagents include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- can be compared with other similar compounds in the naphthacene family, such as:
5,6,11,12-Naphthacenetetrone: Lacks the acetyloxy group, leading to different chemical properties and reactivity.
1,4,4a,12a-Tetrahydro-5,6,11,12-Naphthacenetetrone: Similar core structure but different functional groups, affecting its applications and biological activities.
The uniqueness of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- lies in its specific functionalization, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
58976-82-2 |
|---|---|
Formule moléculaire |
C20H14O6 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
(5,6,11,12-tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O6/c1-9(21)26-13-8-4-7-12-14(13)20(25)16-15(19(12)24)17(22)10-5-2-3-6-11(10)18(16)23/h2-6,8,12-14H,7H2,1H3 |
Clé InChI |
ZWBPPZICKXFYCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
